molecular formula C9H7ClN2O B180388 5-(4-Chlorophenyl)oxazol-2-amine CAS No. 13576-51-7

5-(4-Chlorophenyl)oxazol-2-amine

Cat. No.: B180388
CAS No.: 13576-51-7
M. Wt: 194.62 g/mol
InChI Key: XVROYTBFOAFKGN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)oxazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Oxazole-based compounds are recognized for their wide spectrum of biological activities, primarily due to their presence in numerous naturally occurring substances and synthetic pharmaceuticals . Research into this chemical class has identified potent therapeutic applications, particularly in antimicrobial and anticancer fields. In antimicrobial research, the 1,3-oxazole nucleus is a key structural motif for developing new agents to combat the rise of drug-resistant infectious diseases . Derivatives of oxazole have demonstrated promising antimicrobial activity against Gram-positive bacterial strains and the fungal strain C. albicans . This makes this compound a crucial intermediate for synthesizing new chemical entities aimed at overcoming antibiotic resistance. In oncology research, oxazol-2-amine derivatives have been identified as potent inhibitors of specific molecular targets. For instance, analogous compounds have been developed as novel FLT3 inhibitors, showing efficacy in models of acute myeloid leukemia (AML) by inhibiting kinase activity and inducing apoptosis in cancer cells . Furthermore, the oxazole scaffold is found in synthetic molecules investigated as inhibitors of critical tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), which are pivotal in angiogenesis and cancer cell proliferation . The versatility of the this compound structure provides researchers with a valuable building block for exploring structure-activity relationships and developing targeted therapies for various cancers.

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROYTBFOAFKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507550
Record name 5-(4-Chlorophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13576-51-7
Record name 5-(4-Chlorophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis via Vinyl Azide Alcohol Intermediate

A highly efficient one-pot synthesis of 5-(4-chlorophenyl)oxazol-2-amine derivatives was reported by Zhang et al. . The method begins with vinyl azide alcohol precursors, which undergo sequential Staudinger reaction with triphenylphosphine and subsequent cyclization with aromatic isocyanates. For the target compound, 4-chlorophenyl-substituted vinyl azide alcohol reacts with 4-chlorophenyl isocyanate under reflux in toluene (115°C, 2–4 hours), yielding the oxazole ring after isomerization.

Key steps include:

  • Staudinger Reaction : Formation of an iminophosphorane intermediate from vinyl azide alcohol and triphenylphosphine.

  • Cyclization : Reaction with 4-chlorophenyl isocyanate generates the oxazole core.

  • Aromatization : Thermal isomerization completes the aromatic oxazol-2-amine structure.

Experimental Data :

  • Yield : 68–73% (similar analogs).

  • Characterization :

    • 1H NMR (CDCl₃): δ 7.01–7.53 (m, aromatic protons), 4.10 ppm (s, CH₂).

    • 13C NMR : 155.3 ppm (C-2 of oxazole), 32.6 ppm (CH₂).

    • MS : Molecular ion peak at m/z 325.6 (M⁺).

This method is notable for its simplicity and scalability, though it requires careful control of reaction temperature to avoid side products.

Rhodium-Catalyzed Cycloaddition with Nitriles

A Rh₂(oct)₄-catalyzed approach was developed by Ivanov et al. , leveraging 2-diazoacetyl-2H-azirines and nitriles. While the original study focused on pyrrolooxazoles, adapting this method for this compound involves using 3-(4-chlorophenyl)-2H-azirine and acetonitrile. The reaction proceeds via a nitrenoid-like transition state, followed by 1,5-hydrogen shift to form the oxazole ring.

Optimized Conditions :

  • Catalyst : Rh₂(oct)₄ (1 mol%).

  • Solvent : Dichloroethane (DCE), reflux.

  • Yield : ~65% (estimated for analogous structures).

Advantages :

  • Atom-economical with no stoichiometric byproducts.

  • Compatible with diverse nitriles, enabling structural diversification.

Condensation of α-Hydroxy Ketones with Potassium Cyanate

Kumar et al. demonstrated the synthesis of oxazol-2-ones from α-hydroxy ketones and potassium cyanate under acidic conditions. For this compound, 4-chlorophenylglycolic acid is condensed with KOCN in acetic anhydride, followed by amination.

Procedure :

  • Cyclization : α-Hydroxy ketone reacts with KOCN in Ac₂O/HCl to form 4-(4-chlorophenyl)oxazol-2-one.

  • Amination : Treatment with aqueous NH₃ or ammonium carbonate introduces the amine group.

Key Parameters :

  • Temperature : 80–100°C.

  • Yield : 60–70% (two-step process).

Microwave-Assisted Synthesis Using ZnO Catalyst

Microwave irradiation significantly accelerates oxazolone formation, as shown by Pasha et al. . Applying this to this compound involves reacting 4-chlorobenzaldehyde with hippuric acid in acetic anhydride using ZnO (20 mol%) under microwave conditions (300 W, 5–10 minutes). Subsequent amination with NH₄OH yields the target compound.

Advantages :

  • Reaction Time : Reduced from hours to minutes.

  • Yield : ~75% (oxazolone intermediate), 80% after amination.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagents Yield Key Advantage
One-Pot Synthesis Vinyl azide alcohol, isocyanatePPh₃68–73%Single-step, high atom efficiency
Rh-Catalyzed 2H-Azirine, nitrileRh₂(oct)₄~65%Versatile for ring substitution
α-Hydroxy Ketone α-Hydroxy ketone, KOCNAc₂O/HCl60–70%Scalable for bulk synthesis
Microwave Benzaldehyde, hippuric acidZnO75–80%Rapid, energy-efficient

Challenges and Optimization Strategies

  • Purity Issues : Byproducts in Staudinger reactions require column chromatography (petroleum ether/Et₂O) .

  • Catalyst Cost : Rh₂(oct)₄ is expensive; alternatives like Cu or Fe catalysts are under investigation .

  • Amination Efficiency : Direct introduction of the amine group remains challenging, often necessitating harsh conditions (e.g., NH₃ at high pressure) .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolones, while substitution reactions can introduce various functional groups at the C5 position of the oxazole ring.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that oxazole derivatives, including 5-(4-Chlorophenyl)oxazol-2-amine, exhibit notable antioxidant activities. A study highlighted that certain oxazole derivatives significantly inhibited lipid peroxidation and cytochrome P450-dependent enzyme activities in vitro, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

CompoundIC50 (µM)Activity
E30.003Antioxidant (EROD inhibition)
E10.005Antioxidant (LP inhibition)

Inhibition of Enzymes

This compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. A notable application is as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the biosynthesis of leukotrienes, which are mediators of inflammation .

Anti-inflammatory Agents

Due to its ability to inhibit 5-LOX, this compound shows promise as an anti-inflammatory agent. Its structural modifications can lead to enhanced potency and selectivity, making it a candidate for the development of new anti-inflammatory drugs.

Cancer Research

Emerging studies suggest that compounds with oxazole scaffolds may possess anticancer properties. The mechanisms likely involve the modulation of signaling pathways associated with cell proliferation and apoptosis . For instance, derivatives have been shown to engage with specific receptors or enzymes that regulate tumor growth.

Case Study 1: Antioxidant Activity Evaluation

In a study conducted by Carpy et al., a series of oxazole derivatives were synthesized and evaluated for their antioxidant properties. Among them, compound E3 exhibited significant inhibition of microsomal EROD activity, outperforming caffeine as a reference inhibitor .

Case Study 2: Anti-inflammatory Potential

A recent investigation into N-aryl-5-aryloxazol-2-amines demonstrated that these compounds could effectively inhibit 5-LOX in vitro, indicating their potential as anti-inflammatory agents . The structure–activity relationship (SAR) studies provided insights into how modifications at various positions could enhance efficacy.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Biological Activity
5-(4-Chlorophenyl)oxazol-2-amine C₉H₇ClN₂O N/A N/A N/A N/A
5b C₂₂H₁₇ClN₂O 148–150 1662 (C=N) 7.20–7.40 (aromatic H) Not reported
Id C₈H₅ClN₄O 265–267 3294 (NH₂), 1662 (C=N) 7.87 (d, J=8 Hz, H-C3,5) Not reported
TH3 C₁₇H₁₃ClN₆O₂ N/A 1660 (C=N) 7.50–8.20 (aromatic H) MIC₈₀ = 16 µg/mL (fungicidal)

Biological Activity

5-(4-Chlorophenyl)oxazol-2-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview

This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound's unique structure allows for various chemical modifications, leading to different biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, with the Robinson–Gabriel synthesis being one of the most common. This method involves the dehydration of 2-acylaminoketones, yielding high purity and yield. Industrial production typically employs optimized reaction conditions to ensure efficiency and cost-effectiveness.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of oxazole, including this compound, showed potent activity against various bacterial strains. The mechanism appears to involve inhibition of bacterial enzyme systems critical for survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Inhibitors of 5-LOX are significant as they play a role in the production of leukotrienes, which are mediators of inflammation .

Table 1: Inhibitory Potency of this compound Derivatives Against 5-LOX

CompoundIC₅₀ (µM)
This compound0.025
N-(4-hydroxyphenyl)oxazol-2-amine0.020
N-(3-methylphenyl)oxazol-2-amine0.030

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study: Neuroblastoma

A notable case study involved the evaluation of oxazole derivatives in human neuroblastoma SH-SY5Y cells. The study found that certain derivatives, including those based on this compound, exhibited strong cytotoxic effects with an IC₅₀ value as low as 0.007 µM, indicating high potency against neuroblastoma cells .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes like 5-lipoxygenase and other key proteins involved in inflammation and cancer progression.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing signaling pathways critical for cancer cell survival.
  • Chemical Stability : Variations in chemical stability among derivatives affect their potency and therapeutic potential, emphasizing the importance of structural modifications in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Chlorophenyl)oxazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves cyclization of precursor hydrazides or thiosemicarbazides using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C). For example, analogous oxadiazole derivatives are synthesized via cyclization followed by acidification and recrystallization in ethanol or methanol . Optimization includes adjusting stoichiometry, reaction time, and purification steps (e.g., column chromatography or thin-layer chromatography with methanol:chloroform (2:8)) to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : Confirm functional groups (e.g., oxazole ring C=N stretch at ~1600 cm⁻¹ in IR) and aryl proton environments in ¹H/¹³C NMR.
  • X-ray Diffraction : Single-crystal X-ray studies resolve molecular geometry and intermolecular interactions. For instance, similar oxazol-2-amine derivatives are analyzed using SHELX software for refinement, with data collected at low temperatures (193 K) to minimize thermal motion . Metrics like R-factor (<0.05) and mean C–C bond length deviations (<0.006 Å) validate structural accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial Activity : Use agar dilution or broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting minimum inhibitory concentrations (MICs) .
  • Antioxidant Screening : Employ DPPH radical scavenging assays, comparing IC₅₀ values to standard antioxidants like ascorbic acid .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves to determine EC₅₀ values.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Structural variations (e.g., substituent positioning) observed via X-ray crystallography may explain activity differences. For example, fluorophenyl analogs show altered π-π stacking and hydrogen bonding, impacting receptor binding . Use SHELXL refinement to compare torsion angles (e.g., C5—O1—C2—C3 = −37.0°) and packing motifs, correlating with bioassay results .

Q. What strategies enhance the structure-activity relationship (SAR) analysis of this compound analogs?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 4-position of the phenyl ring to modulate electronic effects. Compare with thiadiazole or pyridyl analogs to assess heterocycle influence .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), guided by crystallographic data from related compounds .

Q. How can conflicting data on antimicrobial efficacy be addressed methodologically?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate MICs under consistent conditions (pH, inoculum size, growth medium).
  • Synergistic Studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects.
  • Resistance Profiling : Use genomic sequencing of resistant strains to identify mutation hotspots, as seen in oxadiazole-resistant pathogens .

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